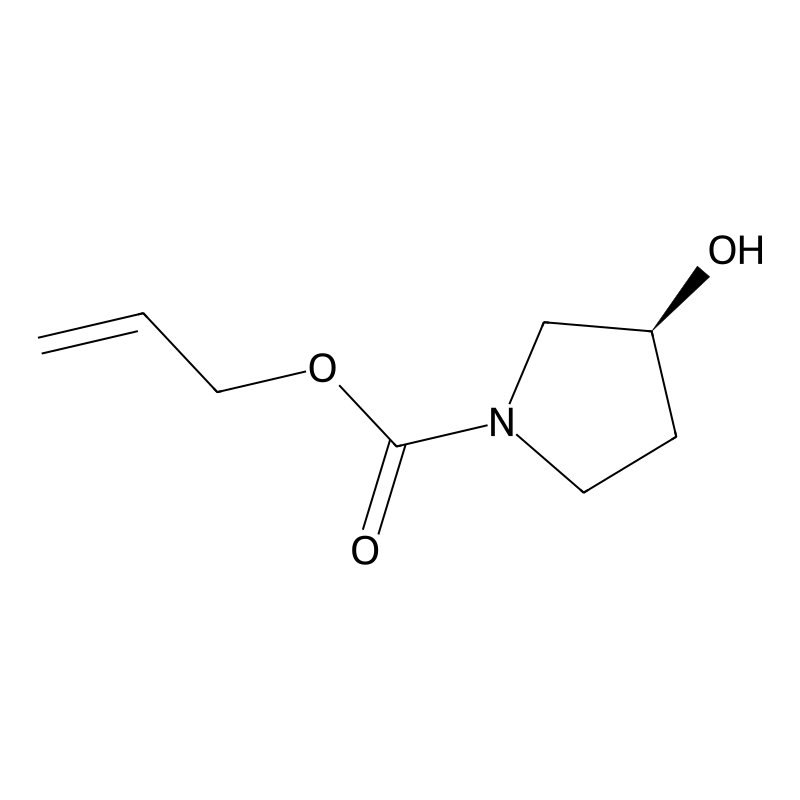

1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- is a chemical compound characterized by its unique structure and functional groups. It features a pyrrolidine ring with a carboxylic acid moiety and a hydroxy group at the 3-position, along with a propenyl ester group. The compound has the molecular formula and is known for its potential applications in pharmaceuticals and organic synthesis.

The reactivity of 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester can be attributed to its functional groups. Key reactions include:

- Esterification: The hydroxyl group can react with alcohols to form esters.

- Hydrolysis: In aqueous conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

- Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Research indicates that compounds related to 1-Pyrrolidinecarboxylic acid, particularly those containing hydroxy and carboxylic functionalities, exhibit various biological activities. These include:

- Antimicrobial properties: Certain derivatives have shown effectiveness against bacterial strains.

- Neuroprotective effects: Some studies suggest that pyrrolidine derivatives may have neuroprotective roles, potentially beneficial in treating neurodegenerative diseases.

Several methods exist for synthesizing 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester:

- Starting from Pyrrolidine: The synthesis can commence from pyrrolidine by introducing a carboxylic acid group through oxidation reactions.

- Esterification: The hydroxyl group can be esterified using propenyl alcohol under acidic conditions.

- Use of Protecting Groups: In multi-step syntheses, protecting groups may be employed to selectively modify functional groups without affecting others.

This compound has several applications in different fields:

- Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

- Chemical Research: Utilized in studies exploring the structure-activity relationship of pyrrolidine derivatives.

Interaction studies involving 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester focus on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Notable interactions include:

- Enzyme Inhibition: Investigations into its role as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding: Studies assessing its affinity for neurotransmitter receptors, which may elucidate its neuroprotective effects.

Several compounds share structural similarities with 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester | Tert-butyl ester; used as a pharmaceutical intermediate | |

| 1-Pyrrolidinecarboxylic acid isopropyl ester | Isopropyl ester; exhibits different biological activities | |

| (S)-3-Hydroxy-1-(1H-indol-5-yl)-2-pyrrolidinone | Contains an indole moiety; potential neuroprotective agent |

Uniqueness

1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester stands out due to its specific combination of functional groups that contribute to its unique biological properties and reactivity compared to other similar compounds. Its ability to participate in diverse